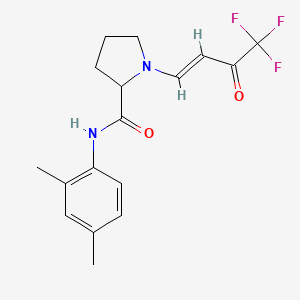

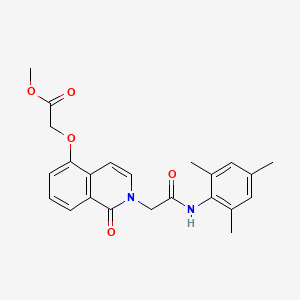

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as MTPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

However, the search did return studies on compounds with structural elements similar to those mentioned in your query, such as thiophenes, isoxazoles, and oxalamides, which are commonly investigated for their potential biological activities, including anti-tumor, anti-inflammatory, anticancer, and antimicrobial effects. These studies demonstrate the broad interest in this class of compounds for various scientific and medicinal applications, although they don't directly address the specific compound you've mentioned.

Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents - This study focuses on the synthesis of bis-pyrazolyl-thiazoles with thiophene moieties and their evaluation as anti-tumor agents, highlighting the potential of thiophene derivatives in cancer research (Gomha, Edrees, & Altalbawy, 2016).

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - This paper discusses the synthesis of celecoxib derivatives, including their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing the diverse biological applications of such compounds (Küçükgüzel et al., 2013).

Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides - This research outlines a copper-catalyzed coupling reaction, indicating the relevance of such methodologies in synthesizing compounds that may include structures similar to the one you're interested in (De, Yin, & Ma, 2017).

A Novel Acid-Catalyzed Rearrangement of 2-Substituted-3-(2-Nitrophenyl)oxiranes for the Synthesis of Di- and Mono-Oxalamides - This study presents a novel synthetic approach for oxalamides, relevant for the synthesis of complex molecules including oxalamide functionalities (Mamedov et al., 2016).

properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-9-6-11(17-20-9)16-13(19)12(18)15-8-14(2,3)10-4-5-21-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZJIOMODYTRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2588534.png)

![methyl 2-((3,4-dimethylphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588538.png)

![3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2588539.png)

![N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2588545.png)

![N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate](/img/structure/B2588547.png)

![4-Methyl-1-(2-methylpropyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyri dine-5-carbonitrile](/img/structure/B2588551.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2588552.png)